![molecular formula C18H14Cl2O7 B1230309 Gangaleoidin](/img/structure/B1230309.png)
Gangaleoidin
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Overview
Description
8,10-dichloro-9-hydroxy-3-methoxy-1,7-dimethyl-6-oxo-2-benzo[b][1,4]benzodioxepincarboxylic acid methyl ester is a carbonyl compound.
Scientific Research Applications
Synthesis and Structural Analysis
- Alternative Synthesis: A study by Cullen and Sargent (1982) presented an alternative synthesis for the lichen depsidone gangaleoidin, involving the oxidation and thermolysis of certain methyl benzoates to create gangaleoidin (Cullen & Sargent, 1982).
- Structural Revision: Sargent, Vogel, and Elix (1975) revised the structure of gangaleoidin based on degradative, spectroscopic, and synthetic evidence, leading to a better understanding of its chemical composition (Sargent, Vogel, & Elix, 1975).
Phytochemical Examination
- Natural Products from Lichen: In a study by Devlin et al. (1986), gangaleoidin was identified as one of the natural products isolated from Lecanora gangaleoides, a lichen, contributing to the understanding of lichen's phytochemical properties (Devlin, Mahandru, Ollis, & Smith, 1986).
Broader Research Perspectives
- Drug Discovery: A paper by Drews (2000) in "Science" emphasizes the importance of chemical and pharmacological research in drug discovery, which is relevant to understanding the potential applications of compounds like gangaleoidin in the broader context of medicinal chemistry (Drews, 2000).
- Ethical Implications in Biomedical Research: Bredenoord, Clevers, and Knoblich (2017) discuss the ethical considerations in biomedical research, pertinent to the study and application of compounds like gangaleoidin in various medical and scientific contexts (Bredenoord, Clevers, & Knoblich, 2017).
properties
Product Name |
Gangaleoidin |
---|---|
Molecular Formula |
C18H14Cl2O7 |
Molecular Weight |
413.2 g/mol |
IUPAC Name |
methyl 8,10-dichloro-9-hydroxy-3-methoxy-1,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylate |
InChI |
InChI=1S/C18H14Cl2O7/c1-6-11-16(13(20)14(21)12(6)19)27-15-7(2)10(17(22)25-4)8(24-3)5-9(15)26-18(11)23/h5,21H,1-4H3 |
InChI Key |
RPHAAJGBADUATP-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C=C3OC2=O)OC)C(=O)OC)C |
Canonical SMILES |
CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C=C3OC2=O)OC)C(=O)OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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